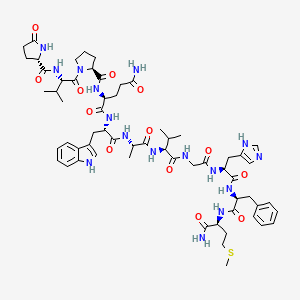

H-Pyr-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2

Descripción general

Descripción

Ranatensin es un péptido relacionado con la bombesina originalmente aislado de la secreción de la piel de la especie de rana, Hylarana latouchii . Este péptido pertenece a una familia de péptidos conocidos por su amplia gama de actividades biológicas, incluida la contracción del músculo liso y la modulación de la liberación de neurotransmisores . Ranatensin está compuesto por 13 residuos de aminoácidos y se ha estudiado por sus posibles aplicaciones terapéuticas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

Ranatensin se puede sintetizar utilizando la síntesis de péptidos en fase sólida (SPPS), un método común para producir péptidos . El proceso implica la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. Las condiciones de reacción típicamente incluyen el uso de reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) y activadores como 1-hidroxi-benzotriazol (HOBt) para facilitar la formación de enlaces peptídicos . Después de que la cadena peptídica se ensambla completamente, se escinde de la resina y se desprotege para producir el producto final .

Métodos de Producción Industrial

La producción industrial de ranatensin implica escalar el proceso SPPS. Se utilizan sintetizadores de péptidos automatizados para aumentar la eficiencia y la consistencia . La purificación del péptido sintetizado se logra típicamente mediante cromatografía líquida de alto rendimiento (HPLC), lo que garantiza una alta pureza y calidad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Ranatensin experimenta varias reacciones químicas, que incluyen:

Oxidación: Ranatensin puede oxidarse para formar enlaces disulfuro, que son cruciales para su actividad biológica.

Sustitución: Los residuos de aminoácidos en ranatensin pueden sustituirse para crear análogos con propiedades modificadas.

Reactivos y Condiciones Comunes

Oxidación: Se puede usar peróxido de hidrógeno (H₂O₂) o yodo (I₂) como agentes oxidantes.

Reducción: El ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) son agentes reductores comunes.

Sustitución: La sustitución de aminoácidos se logra utilizando técnicas SPPS estándar con aminoácidos modificados.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones incluyen formas oxidadas y reducidas de ranatensin, así como varios análogos con residuos de aminoácidos sustituidos .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Ranatensin ejerce sus efectos principalmente a través de la interacción con receptores específicos. Se une a los receptores D2 de dopamina y a los receptores opioides mu, modulando la liberación de neurotransmisores y produciendo efectos antinociceptivos . La actividad del péptido en estos receptores contribuye a su potencial como agente para el manejo del dolor y sus propiedades anticancerígenas .

Comparación Con Compuestos Similares

Ranatensin es parte de la familia de péptidos similares a la bombesina, que incluye otros péptidos como la bombesina, la alitetina y la litorina . En comparación con estos péptidos, ranatensin es único debido a su secuencia específica de aminoácidos y su capacidad para interactuar tanto con los receptores D2 de dopamina como con los receptores opioides mu . Esta doble actividad distingue a ranatensin de otros péptidos similares a la bombesina, lo que la convierte en un compuesto valioso para la investigación terapéutica .

Lista de Compuestos Similares

- Bombesina

- Alytesina

- Litorina

- Ranatensin C

- Ranatensin R

- Filolitorina

Actividad Biológica

H-Pyr-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2, also known as a synthetic peptide, exhibits significant biological activity due to its unique structure and composition. This article delves into its biological mechanisms, applications, and research findings, highlighting its potential therapeutic uses.

Chemical Composition and Structure

The compound is a peptide composed of the following amino acids:

- Pyrrolysine (Pyr)

- Valine (Val)

- Proline (Pro)

- Glutamine (Gln)

- Tryptophan (Trp)

- Alanine (Ala)

- Valine (Val)

- Glycine (Gly)

- Histidine (His)

- Phenylalanine (Phe)

- Methionine (Met)

Its molecular formula is , with a molecular weight of 1,372.5 g/mol . The structure consists of a sequence that allows for specific interactions with biological targets, enhancing its functional properties.

This compound operates through several mechanisms:

- Receptor Binding : The peptide interacts with specific receptors in the body, influencing various physiological processes. For instance, it has been shown to bind to bombesin receptors, which are involved in neuropeptide signaling pathways .

- Enzyme Modulation : The compound can inhibit or activate certain enzymes, affecting metabolic pathways. This modulation can lead to therapeutic effects in conditions like cancer and metabolic disorders .

- Intracellular Signaling : By stimulating second messenger systems such as cAMP production and intracellular calcium levels, this peptide can initiate cellular responses that contribute to its biological activity .

Biological Activities

Research has demonstrated various biological activities associated with this compound:

- Antitumor Activity : Studies indicate that this peptide may possess cytotoxic properties against certain cancer cell lines through receptor-mediated mechanisms .

- Neuroprotective Effects : Its interaction with neuropeptide receptors suggests potential benefits in neurodegenerative diseases by promoting neuronal survival and function .

- Metabolic Regulation : The compound has been explored for its role in regulating metabolic processes, which could be beneficial in treating obesity and diabetes-related disorders .

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines. For example, it was effective against prostate cancer cells by binding to prostate-specific membrane antigens (PSMA), leading to enhanced tumor targeting .

- Receptor Interaction Studies : Research indicates that the peptide has a high affinity for bombesin receptors, which are implicated in both normal physiological functions and pathological conditions like cancer. This interaction may enhance imaging techniques for tumor detection .

- Metabolic Stability : Comparative studies have highlighted the compound's stability in biological systems, suggesting a longer half-life than naturally occurring peptides. This characteristic is crucial for developing effective therapeutic agents .

Summary of Research Findings

Propiedades

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-1-[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H84N16O13S/c1-32(2)50(60(89)66-30-49(80)70-45(27-37-29-64-31-67-37)58(87)73-43(25-35-13-8-7-9-14-35)57(86)71-40(52(63)81)22-24-91-6)75-53(82)34(5)68-56(85)44(26-36-28-65-39-16-11-10-15-38(36)39)74-54(83)42(18-20-47(62)78)72-59(88)46-17-12-23-77(46)61(90)51(33(3)4)76-55(84)41-19-21-48(79)69-41/h7-11,13-16,28-29,31-34,40-46,50-51,65H,12,17-27,30H2,1-6H3,(H2,62,78)(H2,63,81)(H,64,67)(H,66,89)(H,68,85)(H,69,79)(H,70,80)(H,71,86)(H,72,88)(H,73,87)(H,74,83)(H,75,82)(H,76,84)/t34-,40-,41-,42-,43-,44-,45-,46-,50-,51-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOCWSNQHWTPIJ-JMYPGRSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H84N16O13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1281.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.